tert-Butyl (4-aminopyrimidin-2-yl)carbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(4-aminopyrimidin-2-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O2/c1-9(2,3)15-8(14)13-7-11-5-4-6(10)12-7/h4-5H,1-3H3,(H3,10,11,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZKNNBGAFOZSCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=CC(=N1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformations of Tert Butyl 4 Aminopyrimidin 2 Yl Carbamate
Deprotection Chemistry of the tert-Butoxycarbonyl Group
The tert-butoxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis due to its stability in various conditions and its facile removal under acidic environments. fishersci.co.uk
Acid-Mediated Removal of Boc Protection for Free Amine Generation
The primary method for the deprotection of the Boc group in tert-Butyl (4-aminopyrimidin-2-yl)carbamate involves treatment with acid. This process is typically efficient and proceeds under relatively mild conditions to yield the free diamine, pyrimidine-2,4-diamine. The mechanism involves the protonation of the carbamate's carbonyl oxygen, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and an unstable carbamic acid, which then decarboxylates to release the free amine and carbon dioxide. acsgcipr.org
Common acidic reagents used for this transformation include trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), or hydrochloric acid (HCl) in solvents such as dioxane or ethyl acetate (B1210297). fishersci.co.uknih.gov The choice of acid and solvent can be tailored to the substrate's solubility and the presence of other functional groups. The generation of the tert-butyl cation can sometimes lead to side reactions, such as the alkylation of nucleophilic sites on the substrate. acsgcipr.org To mitigate this, scavenger reagents can be added to the reaction mixture. acsgcipr.org
| Reagent | Typical Conditions | Notes |
| Trifluoroacetic Acid (TFA) | 10-50% in Dichloromethane (DCM), Room Temperature | Volatile reagents, easy workup by evaporation. nih.gov |
| Hydrochloric Acid (HCl) | 1-4 M in Dioxane, Ethyl Acetate, or Methanol | Often provides the product as a hydrochloride salt. fishersci.co.uk |
| Phosphoric Acid (H₃PO₄) | Aqueous solution | An environmentally benign option that can offer good selectivity. organic-chemistry.orgmdpi.com |
| Lewis Acids (e.g., FeCl₃, CeCl₃) | Acetonitrile (B52724) or other aprotic solvents | Can offer chemoselectivity under specific conditions. organic-chemistry.orgmdpi.com |
Selective Deprotection in the Presence of Other Protecting Groups
The high sensitivity of the Boc group to acid allows for its selective removal in the presence of other, more robust protecting groups. acsgcipr.org This orthogonality is a cornerstone of complex molecule synthesis. For instance, protecting groups such as benzyl (B1604629) (Bn) or benzyloxycarbonyl (Cbz) carbamates, which are typically removed by hydrogenolysis, are stable to the acidic conditions used for Boc deprotection.
Conversely, achieving selective deprotection of other acid-labile groups while retaining the Boc group on the aminopyrimidine presents a greater challenge. However, careful selection of reagents and conditions can achieve this. For example, tert-butyl esters are also acid-labile but can sometimes be selectively cleaved in the presence of a Boc group using specific Lewis acids like cerium(III) chloride, which may coordinate preferentially with the ester functionality. organic-chemistry.org Similarly, mild reagents like aqueous phosphoric acid have been shown to selectively deprotect tert-butyl esters and ethers while leaving Boc groups intact under controlled conditions. organic-chemistry.orgorganic-chemistry.org Thermal deprotection methods have also demonstrated the ability to selectively remove an aryl N-Boc group in the presence of an alkyl N-Boc group, suggesting that subtle electronic differences can be exploited. nih.gov
Functionalization of the Pyrimidine (B1678525) Nucleus
The pyrimidine ring is an electron-deficient aromatic system, a characteristic that governs its reactivity. acs.orgmdpi.com This inherent electron deficiency makes it particularly susceptible to nucleophilic attack and dictates the strategy for its functionalization.
Electrophilic and Nucleophilic Substitutions on the Pyrimidine Ring System
Due to the electron-withdrawing nature of the two ring nitrogen atoms, the pyrimidine nucleus is generally deactivated towards electrophilic aromatic substitution. When such reactions do occur, they typically require forcing conditions, and substitution is directed to the C-5 position, which is the most electron-rich carbon in the ring. The presence of two amino groups (one free and one protected as a carbamate) at the C-2 and C-4 positions enhances the electron density of the ring, particularly at the C-5 position, making it more amenable to electrophilic attack compared to unsubstituted pyrimidine.
Conversely, the electron-deficient character of the pyrimidine ring makes it an excellent substrate for nucleophilic aromatic substitution (SNAr). mdpi.com This is especially true when the ring is substituted with good leaving groups, such as halogens, at the C-2, C-4, or C-6 positions. The high reactivity of halogenated pyrimidines in SNAr reactions is a common strategy for introducing a wide variety of functional groups. acs.orgmdpi.com
Metal-Catalyzed Cross-Coupling Reactions (e.g., Stille, Suzuki, Sonogashira) at Pyrimidine Positions
Metal-catalyzed cross-coupling reactions are powerful tools for C-C bond formation and have been extensively applied to functionalize pyrimidine scaffolds. researchgate.net To utilize these reactions, a halogenated precursor of this compound would typically be required, for example, a 5-bromo or 5-iodo derivative for coupling at the C-5 position, or a 6-chloro derivative for coupling at C-6.
Suzuki Coupling: The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is highly effective for pyrimidine functionalization. mdpi.com The electron-deficient nature of the pyrimidine ring makes even chloro-substituted pyrimidines reactive coupling partners, which are often unreactive in other aromatic systems. acs.org The reaction is typically catalyzed by a palladium(0) complex. acs.orgmdpi.com The reactivity of halopyrimidines in Suzuki coupling generally follows the order I > Br > Cl. acs.org When multiple halogens are present, site-selectivity can often be achieved by controlling the reaction conditions. researchgate.net
| Reaction Component | Examples |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ with phosphine (B1218219) ligands. mdpi.commdpi.comtandfonline.com |
| Base | Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃. acs.orgmdpi.comtandfonline.com |
| Solvent | Dioxane, Toluene, DMF, often with water. acs.orgmdpi.com |
| Boron Reagent | Aryl- and heteroarylboronic acids or esters. mdpi.commdpi.com |
Stille Coupling: The Stille reaction involves the coupling of an organotin compound (stannane) with an organic halide, catalyzed by palladium. openochem.orgorganic-chemistry.org This reaction is known for its tolerance of a wide variety of functional groups, and both the organostannane and the pyrimidine halide can contain complex structures. libretexts.orgwikipedia.org The general catalytic cycle involves oxidative addition of the pyrimidinyl halide to the Pd(0) catalyst, followed by transmetalation with the organostannane and reductive elimination to yield the coupled product. openochem.org
Sonogashira Coupling: The Sonogashira coupling is a method for forming C-C bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org It employs a dual catalyst system, typically consisting of a palladium(0) complex and a copper(I) salt (e.g., CuI), in the presence of an amine base. libretexts.orgchem-station.com This reaction would allow for the introduction of alkyne moieties onto the pyrimidine ring of a halogenated precursor, providing a valuable handle for further transformations, such as click chemistry or cyclization reactions. broadpharm.com
Derivatization of the Amine and Carbamate (B1207046) Moieties
Beyond the pyrimidine core, the exocyclic amino group and the carbamate functionality offer additional sites for chemical modification.
The 4-amino group of this compound is a nucleophilic center. It can undergo a variety of reactions common to primary aromatic amines, such as:
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Alkylation: Introduction of alkyl groups, although over-alkylation can be an issue.
Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.
Condensation: Reaction with aldehydes or ketones to form Schiff bases (imines), which can be subsequently reduced to secondary amines.
The carbamate moiety itself is generally stable to many reaction conditions, which is a key attribute of a good protecting group. acs.org The nitrogen atom of the carbamate is significantly less nucleophilic than a free amine due to the delocalization of its lone pair of electrons into the adjacent carbonyl group. While direct derivatization on the carbamate nitrogen is uncommon, the functionality as a whole influences the molecule's properties by participating in hydrogen bonding and imposing conformational constraints. acs.org The most significant reaction of the carbamate moiety is its cleavage, as detailed in Section 3.1, to unmask the 2-amino group for further derivatization.
Alkylation and Acylation Reactions of the Primary Amine
The primary amino group at the C4 position of the pyrimidine ring is a key handle for introducing alkyl and acyl groups, allowing for the synthesis of a diverse range of derivatives. These reactions typically proceed via nucleophilic attack of the amine on an electrophilic carbon atom.
Alkylation Reactions
Direct alkylation of the 4-amino group with alkyl halides can be challenging due to the potential for overalkylation, yielding mixtures of secondary and tertiary amines. A more controlled and widely used method for introducing a single alkyl group is reductive amination . masterorganicchemistry.com This process involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine. masterorganicchemistry.com Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride (NaBH₃CN), which are mild enough to selectively reduce the imine in the presence of the carbonyl starting material. masterorganicchemistry.comnih.gov This method avoids the issue of multiple alkylations that can plague direct alkylation strategies. masterorganicchemistry.com
While direct examples on the this compound scaffold are not prevalent in readily available literature, the alkylation of structurally similar N-Boc protected aminopyridines provides a strong precedent. For instance, the alkylation of N-Boc-4-aminopyridine has been achieved in high yields using an electrogenerated acetonitrile anion as a base under mild conditions, followed by treatment with an alkyl halide. nih.govresearchgate.net This demonstrates that the exocyclic amino group can be effectively deprotonated and alkylated while the Boc group remains intact. nih.govresearchgate.net
| Entry | Alkyl Halide | Product | Yield (%) |
| 1 | Benzyl Bromide | N-benzyl-N-Boc-4-aminopyridine | 95 |
| 2 | Ethyl Bromide | N-ethyl-N-Boc-4-aminopyridine | 92 |
| 3 | Propyl Iodide | N-propyl-N-Boc-4-aminopyridine | 94 |
| 4 | Allyl Bromide | N-allyl-N-Boc-4-aminopyridine | 96 |
Acylation Reactions
The 4-amino group readily undergoes acylation when treated with acylating agents such as acyl chlorides, anhydrides, or carboxylic acids activated with coupling reagents. This amide bond formation is one of the most common reactions in medicinal chemistry. nih.gov Standard peptide coupling reagents, including N,N'-dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) often in combination with additives like 1-Hydroxybenzotriazole (HOBt), are employed to facilitate the reaction between the amine and a carboxylic acid. nih.gov This strategy allows for the introduction of a vast array of substituents. In studies involving related 2-aminopyrimidine (B69317) scaffolds, acylation of an amino group has been successfully performed following Suzuki coupling reactions, demonstrating the robustness of this transformation in the presence of the Boc protecting group on the same molecule. nih.gov
Formation of Amides, Ureas, and Thioureas for Scaffold Extension
Building upon the nucleophilicity of the 4-amino group, the synthesis of amides, ureas, and thioureas represents a critical strategy for extending the molecular scaffold and exploring structure-activity relationships.
Amide Formation
As mentioned previously, the formation of an amide bond is a cornerstone of synthetic chemistry. The reaction between this compound and a carboxylic acid, promoted by a coupling agent, yields the corresponding N-(2-(Boc-amino)pyrimidin-4-yl)amide. This reaction is highly versatile, allowing for the incorporation of diverse R-groups from a wide pool of commercially available carboxylic acids. researchgate.net
Urea (B33335) Formation
Urea derivatives are synthesized by reacting the 4-amino group with an isocyanate (R-N=C=O). nih.govnih.gov The nucleophilic amine attacks the electrophilic carbon of the isocyanate, leading to the direct formation of an N,N'-disubstituted urea. researchgate.net This reaction is typically high-yielding and proceeds under mild conditions, often at room temperature. nih.gov A wide variety of isocyanates are available, enabling the introduction of alkyl, aryl, and heterocyclic moieties. An alternative, though less common, approach involves the reaction of the amine with a carbamate in the presence of a catalyst or by reacting it with phosgene (B1210022) or its equivalents to generate an isocyanate in situ. scispace.com
Thiourea (B124793) Formation
Analogous to urea synthesis, thioureas are readily prepared by the reaction of the 4-amino group with an isothiocyanate (R-N=C=S). researchgate.netresearchgate.net The amine adds to the central carbon of the isothiocyanate to form the thiourea linkage. nih.govrsc.org The reaction conditions are generally mild, often involving stirring the reactants in a suitable solvent like dichloromethane or tert-butanol (B103910) at room temperature. researchgate.net This method provides a straightforward route to a diverse library of thiourea derivatives, which are of significant interest in medicinal chemistry. nih.gov
| Derivative | Reagent Type | General Structure of Reagent | Product Linkage |
| Amide | Carboxylic Acid (+ Coupling Agent) | R-COOH | -NH-C(=O)-R |
| Urea | Isocyanate | R-N=C=O | -NH-C(=O)-NH-R |
| Thiourea | Isothiocyanate | R-N=C=S | -NH-C(=S)-NH-R |
Reactions Involving the Carbamate Carbonyl Group
While the tert-butoxycarbonyl (Boc) group is primarily employed as a stable protecting group for the 2-amino function, its carbonyl group is not entirely inert. researchgate.net Under specific conditions, the Boc-carbamate can be transformed into a highly reactive isocyanate intermediate. researchgate.netresearchgate.net
This transformation is typically achieved by treating the Boc-protected amine with reagents such as 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride. researchgate.net A proposed mechanism involves deprotonation of the carbamate NH by a base, followed by the elimination of the tert-butoxide anion, which is a good leaving group, to generate the isocyanate. researchgate.net This in-situ generated isocyanate can then be trapped by various nucleophiles. For example, if another amine is present in the reaction mixture, it will react with the newly formed isocyanate to produce a urea. researchgate.net This reactivity offers a pathway to synthesize unsymmetrical ureas where one substituent originates from the original Boc-protected amine and the other from the added nucleophile. This method represents a less common but powerful transformation that directly involves the chemistry of the Boc protecting group itself, rather than its simple removal. researchgate.net
Role As a Versatile Intermediate in the Construction of Complex Molecular Architectures
Building Block for Novel Heterocyclic Compounds
The inherent reactivity of the pyrimidine (B1678525) core and its amino substituents makes tert-butyl (4-aminopyrimidin-2-yl)carbamate an ideal starting point for the synthesis of more elaborate heterocyclic systems. Its utility is particularly evident in the construction of fused and spirocyclic ring systems, which are of great interest in drug discovery due to their conformational rigidity and three-dimensional complexity.
Synthesis of Pyrimidine-Fused Ring Systems
Fused heterocycles containing a pyrimidine ring are prevalent in a wide range of pharmacologically active molecules. The synthesis of these systems often involves the annulation of a new ring onto a pre-existing pyrimidine core. This compound is a key precursor for these reactions. After deprotection of the Boc group to unmask the 2-amino functionality, the resulting 2,4-diaminopyrimidine (B92962) can participate in cyclocondensation reactions.
For example, a common strategy to form pyrimido[2,1-b] Current time information in Le Flore County, US.researchgate.netthiazine (B8601807) derivatives involves a one-pot, three-component reaction of a 2-aminopyrimidine (B69317) (or its thione equivalent), an isocyanide, and a dialkyl acetylenedicarboxylate. mdpi.com In this context, the deprotected derivative of this compound can serve as the pyrimidine component, where the endocyclic nitrogen and the exocyclic 2-amino group act as nucleophiles to build the fused thiazine ring. This approach provides a facile and efficient route to complex heterocyclic systems from simple starting materials. researchgate.netmdpi.com
| Fused System | Core Scaffolds | Synthetic Approach | Significance |
|---|---|---|---|
| Pyrimido[2,1-b] Current time information in Le Flore County, US.researchgate.netthiazine | Pyrimidine, Thiazine | Three-component reaction of 2-aminopyrimidine derivative, isocyanide, and acetylenedicarboxylate. mdpi.com | Bioactive scaffolds with antimicrobial, anti-inflammatory, and anticancer activities. mdpi.com |
| Thiazolo[3,2-a]pyrimidine | Pyrimidine, Thiazole | Cyclization of 2-(thiocyanatomethyl)pyrimidine derivatives or reaction of 2-aminopyrimidines with α-haloketones. researchgate.net | Core of various biologically active compounds, including antimicrobials. researchgate.net |
| Pyrrolo[2,3-d]pyrimidine | Pyrimidine, Pyrrole | Condensation reactions involving substituted pyrimidines and α-halocarbonyls or related synthons. | Known as 7-deazapurines, these are key components in kinase inhibitors and other therapeutics. nih.govdrugbank.com |
Incorporation into Spirocyclic and Other Complex Ring Architectures
Spirocycles, which contain two rings connected by a single common atom, are increasingly sought after in drug design for their ability to introduce structural novelty and three-dimensionality, often leading to improved pharmacological properties. The synthesis of spiro-heterocycles containing a pyrimidine moiety can be effectively achieved using intermediates derived from this compound.
A representative synthesis involves the construction of a pyrimidine ring onto a pre-existing spirocyclic ketone. For instance, the creation of 7′H-spiro[azetidine-3,5′-furo[3,4-d]pyrimidine]s has been reported. nih.gov This process typically involves the condensation of a guanidine (B92328) derivative with a suitable spirocyclic precursor containing a β-keto ester or a related functional group. This compound can be readily converted into the necessary substituted guanidine. The Boc group can be removed, and the resulting diamine can be further functionalized before being transformed into a guanidine reagent, which then undergoes the key cyclization reaction to form the spirocyclic pyrimidine system.
| Architecture | Key Features | Synthetic Utility of Precursor | Relevance |
|---|---|---|---|
| Spiro[azetidine-3,5′-furo[3,4-d]pyrimidine] | Spiro-fusion of azetidine (B1206935) and furo-pyrimidine rings. nih.gov | Serves as a precursor to the guanidine moiety required for the pyrimidine ring formation. | Introduces sp³-rich character and three-dimensionality, valuable for exploring new chemical space in drug discovery. nih.gov |
| Bridged Bicyclic Systems | Two rings sharing two non-adjacent atoms. | Can be used to create rigid scaffolds where the pyrimidine is part of a constrained system. | Conformationally locked structures are useful for probing receptor binding pockets and improving selectivity. |
Precursor for Scaffolds in Rational Compound Design
Rational drug design relies on the availability of versatile building blocks that allow for systematic structural modification to optimize interactions with a biological target. The distinct functionalities of this compound make it an exemplary scaffold for such purposes.
Application in the Design and Synthesis of Pyrimidine-Based Enzyme Inhibitors
The 2-aminopyrimidine motif is a well-established "hinge-binder" in kinase inhibitors, forming key hydrogen bonds with the backbone of the kinase hinge region. nih.gov This interaction is critical for the potency of many clinically approved drugs. This compound is an ideal starting material for synthesizing libraries of potential kinase inhibitors. The Boc-protected 2-amino group allows the unprotected 4-amino group to be selectively modified, for example, through nucleophilic aromatic substitution or coupling reactions. Subsequently, the Boc group can be removed under acidic conditions to reveal the 2-amino group, which can then be further functionalized or left unsubstituted to serve as the hinge-binding element. This strategic approach enables the exploration of structure-activity relationships (SAR) at different positions of the pyrimidine core to enhance potency and selectivity against specific kinases like EGFR or Aurora kinases. nih.govtandfonline.comtandfonline.com
| Inhibitor Class | Enzyme Target | Role of Pyrimidine Core | Reported Activity (Example IC₅₀) |
|---|---|---|---|
| Pyrido[2,3-d]pyrimidines | EGFRWT, EGFRT790M | Forms hydrogen bonds with the kinase hinge region. | 0.099 µM (EGFRWT), 0.123 µM (EGFRT790M) for lead compounds. tandfonline.com |
| Thieno[2,3-d]pyrimidines | EGFRWT | Acts as a scaffold for positioning key pharmacophoric groups. | 37.19 nM for lead compounds. tandfonline.com |
| 2,4-Diaminopyrimidines | Aurora A Kinase | Core scaffold that interacts with the DFG activation loop. | <100 nM for optimized compounds. nih.gov |
| Aminopyrimidines | β-Glucuronidase | Core structure for derivatization to explore SAR. | 2.8 µM for lead compounds. mdpi.com |
Development of Pyrimidine-Containing Receptor Ligands and Modulators
Beyond enzymes, pyrimidine derivatives are crucial scaffolds for targeting G-protein-coupled receptors (GPCRs). The synthesis of ligands for the histamine (B1213489) H4 receptor (H4R), a target for inflammatory and immune disorders, provides a clear example. Structure-activity relationship studies on a series of 2-aminopyrimidine H4R antagonists revealed that modifications at the 4, 5, and 6 positions of the pyrimidine ring significantly impact potency. nih.govnih.gov
This compound is an excellent tool for these investigations. It allows for the systematic introduction of diverse substituents at the 4-position via reactions with the free amino group. The Boc-protected 2-amino group ensures that this site remains unreactive until its deliberate deprotection, enabling further diversification if needed. This control is essential for fine-tuning ligand-receptor interactions and optimizing pharmacological profiles, such as affinity and selectivity. nih.gov
| Ligand Class | Receptor Target | Key Structural Motif | Significance |
|---|---|---|---|
| Substituted 2-Aminopyrimidines | Histamine H4 Receptor (H4R) | 2-Aminopyrimidine core with varied substituents at C4 and C6. nih.gov | Development of potent and selective antagonists for treating inflammatory conditions and pain. nih.gov |
| Photocaged Pyrimidines | Histamine H3/H4 Receptors | Pyrimidine-based agonists (e.g., derivatized from 4-methylhistamine) attached to a photoremovable group. mdpi.com | Enables precise spatial and temporal control of receptor activation for research purposes. mdpi.com |
Utilization in the Synthesis of Proteolysis Targeting Chimeras (PROTACs) and Bioconjugates
The field of targeted protein degradation has gained significant momentum with the development of Proteolysis Targeting Chimeras (PROTACs). A PROTAC is a heterobifunctional molecule comprising a warhead that binds to a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The 2,4-diaminopyrimidine scaffold is a common feature in warheads designed to target kinases.
This compound serves as an excellent starting point for constructing such warheads. The pyrimidine core can be elaborated into a potent kinase binder, while the amino groups at the C2 or C4 positions (after appropriate functionalization) provide convenient attachment points for the linker component. drpress.org For example, the free 4-amino group could be acylated with a linker precursor. The use of the Boc protecting group ensures that the synthetic route is modular, allowing for the facile combination of different warheads, linkers, and E3 ligase ligands to create a library of PROTACs for optimization. broadpharm.com A similar strategy applies to the synthesis of bioconjugates, where the amino groups act as handles for conjugation to proteins, nucleic acids, or other biomolecules.
| PROTAC Component | Function | Derived From/Attached To Intermediate |
|---|---|---|
| Warhead | Binds to the target protein (e.g., a kinase). | The pyrimidine core is elaborated into a specific kinase inhibitor scaffold. |
| Linker | Connects the warhead to the E3 ligase ligand. | Attached to the pyrimidine scaffold, often via the 4-amino group. |
| E3 Ligase Ligand | Recruits an E3 ubiquitin ligase (e.g., Cereblon or VHL). | Connected to the distal end of the linker. |
Strategies for Chemical Library Generation and Diversity-Oriented Synthesis
This compound serves as a pivotal intermediate in the generation of chemical libraries and in diversity-oriented synthesis (DOS). Its unique structural features, namely the differentially protected amino groups at the C2 and C4 positions of the pyrimidine ring, allow for selective and sequential reactions to create a vast array of structurally diverse molecules. This strategic derivatization is fundamental to modern drug discovery, enabling the exploration of extensive chemical space to identify novel bioactive compounds. nih.govresearchgate.net
The pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, frequently appearing in approved drugs and natural products. nih.gov This makes intermediates like this compound particularly valuable for constructing libraries of drug-like molecules. nih.govresearchgate.net The primary strategies for leveraging this versatile building block in library synthesis involve exploiting the differential reactivity of its functional groups. The tert-butoxycarbonyl (Boc) protecting group on the 2-amino group allows the 4-amino group to undergo selective reactions. Subsequently, the Boc group can be removed under acidic conditions to enable further functionalization at the 2-position. nih.govnih.gov This sequential approach is a cornerstone of combinatorial chemistry, facilitating the systematic construction of large compound libraries. wikipedia.org
In the context of diversity-oriented synthesis, the goal is to generate molecules with a high degree of structural and stereochemical complexity, often leading to the discovery of novel biological probes and therapeutic agents. nih.govbroadinstitute.org The pyrimidine core of this compound can be elaborated through various synthetic pathways to yield polyheterocyclic systems with diverse three-dimensional architectures. researchgate.netresearchgate.net
Key synthetic strategies for generating chemical libraries from this intermediate include:
Parallel Synthesis: This high-throughput approach involves reacting the 4-amino group of the carbamate (B1207046) with a diverse set of building blocks in parallel, creating a library of C4-substituted pyrimidines. youtube.comyoutube.com Common reactions include acylation, sulfonylation, and reductive amination. After the initial diversification at the C4 position, the Boc group at the C2 position can be removed, and a second set of building blocks can be introduced, exponentially increasing the size and diversity of the library.
Split-and-Pool Synthesis: For the generation of very large libraries, the split-and-pool strategy can be employed. wikipedia.org In this method, a solid support is functionalized with the carbamate intermediate. The support is then split into multiple portions, each of which is reacted with a different building block at the 4-amino position. The portions are then pooled, mixed, and split again for the next reaction step (e.g., deprotection and reaction at the 2-amino position). This process allows for the creation of millions of unique compounds in a systematic manner. nih.gov
Scaffold-Based Diversification: The pyrimidine core itself can be the basis for diversification. By reacting the 4-amino group with bifunctional reagents, it is possible to construct fused ring systems, leading to novel heterocyclic scaffolds. researchgate.net This approach is central to diversity-oriented synthesis, where the aim is to create a wide range of molecular skeletons rather than just varying peripheral substituents. researchgate.net
The following table outlines the potential for diversification at the key reactive sites of this compound:
| Reactive Site | Protecting Group | Deprotection Condition | Potential Reactions for Diversification | Examples of Building Blocks |
| 4-Amino Group | None | N/A | Acylation, Sulfonylation, Reductive Amination, Urea (B33335)/Thiourea (B124793) formation, Michael Addition | Carboxylic acids, Sulfonyl chlorides, Aldehydes/Ketones, Isocyanates/Isothiocyanates, α,β-Unsaturated esters |
| 2-Amino Group | tert-butoxycarbonyl (Boc) | Acidic (e.g., TFA, HCl) | Acylation, Sulfonylation, Alkylation, Arylation, Urea/Thiourea formation | Carboxylic acids, Sulfonyl chlorides, Alkyl halides, Aryl halides (with catalysis), Isocyanates/Isothiocyanates |
This table is for illustrative purposes and does not represent an exhaustive list of all possible reactions and building blocks.
Detailed research findings have demonstrated the utility of related aminopyrimidine scaffolds in the synthesis of targeted compound libraries. For instance, libraries of 2-aminopyrimidine derivatives have been synthesized and evaluated for their inhibitory activity against various enzymes, showcasing the effectiveness of this scaffold in generating biologically active molecules. nih.govresearchgate.net Furthermore, the use of Boc protection for amino groups is a well-established and robust strategy in the synthesis of complex molecules and libraries, allowing for controlled, stepwise diversification. nih.govnih.govrsc.org The principles demonstrated in these studies are directly applicable to the use of this compound as a starting material for generating novel chemical libraries aimed at a wide range of biological targets.
Advanced Spectroscopic and Computational Investigations of Tert Butyl 4 Aminopyrimidin 2 Yl Carbamate
High-Resolution Spectroscopic Characterization Methods
High-resolution spectroscopic methods are fundamental in confirming the identity and purity of tert-butyl (4-aminopyrimidin-2-yl)carbamate, as well as in-depth analysis of its molecular structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each nucleus, allowing for the precise assignment of atoms within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of a related compound, tert-butyl (2-aminophenyl)carbamate, shows characteristic signals that help in assigning the protons of the title compound. nih.gov For instance, the tert-butyl group protons typically appear as a sharp singlet in the upfield region, while aromatic protons resonate in the downfield region. The protons of the amino groups would appear as broad singlets, and their chemical shifts can be influenced by solvent and concentration.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the carbamate (B1207046) group is typically observed in the downfield region. The quaternary carbon and the methyl carbons of the tert-butyl group have distinct chemical shifts. The carbon atoms of the pyrimidine (B1678525) ring will show signals in the aromatic region, with their exact positions influenced by the amino and carbamate substituents.
Interactive Data Table: Predicted NMR Data for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Pyrimidine-H | 7.5 - 8.5 | 150 - 165 |
| Pyrimidine-H | 6.0 - 7.0 | 95 - 110 |
| NH (carbamate) | 8.0 - 9.5 | - |
| NH₂ (amino) | 5.0 - 6.5 | - |
| tert-Butyl (CH₃) | ~1.5 | ~28 |
| tert-Butyl (C) | - | ~80 |
| C=O (carbamate) | - | ~153 |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Mass spectrometry (MS) is employed to determine the precise molecular weight of this compound and to study its fragmentation patterns, which can confirm its structure. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which helps in determining the elemental composition.
The fragmentation of tert-butoxycarbonyl (t-Boc) protected amines is well-documented. doaj.org Common fragmentation pathways under electrospray ionization (ESI) conditions involve the loss of isobutylene (B52900) (C₄H₈) and subsequently carbon dioxide (CO₂), resulting in a combined loss of 100 Da. nih.gov Another characteristic fragment is the tert-butyl cation (C₄H₉⁺) with a mass-to-charge ratio (m/z) of 57. doaj.org
Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound
| Fragment Ion | Formula | Predicted m/z |
| [M+H]⁺ | C₉H₁₅N₄O₂⁺ | 227.1195 |
| [M-C₄H₈+H]⁺ | C₅H₇N₄O₂⁺ | 171.0569 |
| [M-C₄H₈-CO₂+H]⁺ | C₄H₇N₄⁺ | 111.0671 |
| [C₄H₉]⁺ | C₄H₉⁺ | 57.0704 |
Note: M represents the parent molecule. The predicted m/z values are for the monoisotopic masses.
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the molecule, allowing for the identification of key functional groups.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amino group and the secondary amine of the carbamate will appear in the region of 3200-3500 cm⁻¹. rsc.org A strong absorption band corresponding to the C=O stretching of the carbamate group is expected around 1700-1730 cm⁻¹. rsc.org Other significant bands include C-N stretching and N-H bending vibrations.
Raman Spectroscopy: Raman spectroscopy can provide additional information, particularly for non-polar bonds and symmetric vibrations that may be weak in the IR spectrum.
Interactive Data Table: Characteristic IR Absorption Frequencies
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
| N-H (Amine/Carbamate) | Stretching | 3200 - 3500 |
| C-H (Aliphatic/Aromatic) | Stretching | 2850 - 3100 |
| C=O (Carbamate) | Stretching | 1700 - 1730 |
| N-H (Amine/Carbamate) | Bending | 1550 - 1650 |
| C-N | Stretching | 1200 - 1350 |
| C-O | Stretching | 1000 - 1250 |
Computational Chemistry Approaches to Understanding Structure and Reactivity
Computational chemistry, particularly Density Functional Theory (DFT), offers valuable insights into the electronic structure, properties, and reactivity of molecules that can be challenging to probe experimentally.
Density Functional Theory (DFT) calculations are a powerful tool for investigating the electronic properties of this compound. These calculations can predict molecular geometries, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net
DFT can also be used to model reaction mechanisms, providing insights into the transition states and energy barriers of chemical reactions involving the compound. For instance, DFT studies on related carbamates have been used to understand their fragmentation pathways in mass spectrometry. nih.gov Such computational approaches can complement experimental data and provide a deeper understanding of the molecule's behavior at a molecular level.
Molecular Dynamics Simulations for Conformational Analysis and Flexibility
While specific molecular dynamics (MD) simulations for this compound are not extensively documented in publicly available literature, the conformational behavior and flexibility of this molecule can be inferred from computational studies on related structures, such as pyrimidine derivatives and molecules containing the tert-butoxycarbonyl (Boc) protecting group. mdpi.comrsc.org MD simulations are a powerful computational tool used to understand the dynamic nature of molecules by simulating their motion over time. mdpi.comyoutube.com
MD simulations on similar pyrimidine-containing compounds have revealed that the ring itself is relatively rigid, but the substituents can exhibit considerable flexibility. rsc.org For this compound, the C-N bond connecting the carbamate to the pyrimidine ring allows for rotation, which would be a key determinant of the molecule's three-dimensional shape. Furthermore, the amide bond within the carbamate group (N-C=O) is expected to have a high rotational barrier, leading to distinct cis and trans conformers, with the trans conformer generally being more stable.
The tert-butyl group, due to its steric bulk, will significantly influence the conformational preferences around the carbamate linkage. Studies on other Boc-protected amines have shown that the bulky nature of this group can restrict the conformational freedom of the molecule. nih.gov It is anticipated that the most stable conformations would minimize steric hindrance between the tert-butyl group and the pyrimidine ring.
A hypothetical molecular dynamics simulation would likely reveal the following key aspects of the conformational landscape:
Dominant Conformers: The simulation would identify the most populated conformational states, providing insights into the molecule's preferred shapes in a given environment (e.g., in solution).
Rotational Barriers: By analyzing the energy landscape as a function of dihedral angles, the energy barriers for rotation around key bonds could be quantified.
Flexibility of Functional Groups: The simulation would illustrate the range of motion of the 4-amino group and the carbamate moiety, which is crucial for understanding potential intermolecular interactions.
The following table summarizes the expected key dihedral angles and their likely impact on the conformation of this compound, based on principles of conformational analysis and studies of related molecules.
| Dihedral Angle | Description | Expected Conformational Preference |
| Pyrimidine-N-C-O (carbamate) | Rotation around the bond connecting the pyrimidine ring to the carbamate nitrogen. | Influenced by steric hindrance from the tert-butyl group and potential intramolecular hydrogen bonding. |
| N-C-O-C (tert-butyl) | Rotation around the ester bond of the carbamate. | The s-trans conformation is generally favored for carbamates. |
| C-O-C-(CH₃)₃ | Rotation of the tert-butyl group. | Staggered conformations will be energetically favored to minimize steric clashes between the methyl groups. |
In Silico Prediction of Reactivity and Synthetic Feasibility
The reactivity and synthetic feasibility of this compound can be predicted using computational methods that evaluate the electronic structure and stability of the molecule and its potential reaction pathways.
In Silico Prediction of Reactivity:
The reactivity of this compound is governed by the interplay of the electron-deficient pyrimidine ring and the electron-donating amino and carbamate groups. Computational chemistry tools can be employed to calculate various electronic properties that provide insights into the molecule's reactivity:
Electrostatic Potential (ESP) Map: An ESP map would likely show regions of negative potential around the nitrogen atoms of the pyrimidine ring and the carbonyl oxygen of the carbamate, indicating their susceptibility to electrophilic attack. The amino group's nitrogen would also be a site of negative potential.
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO is expected to be localized on the electron-rich amino and pyrimidine ring nitrogen atoms, suggesting these are the primary sites for reaction with electrophiles. The LUMO is likely to be distributed over the electron-deficient pyrimidine ring, indicating its susceptibility to nucleophilic attack.
Calculated pKa: Computational methods can predict the acidity and basicity of different functional groups. The nitrogen atoms of the pyrimidine ring and the exocyclic amino group are expected to be the most basic sites.
The tert-butoxycarbonyl (Boc) group is a well-known protecting group for amines in organic synthesis. organic-chemistry.org Its primary role is to decrease the nucleophilicity of the protected amine. The Boc group is stable under a wide range of conditions but can be readily cleaved under acidic conditions, which proceeds via the formation of a stable tert-butyl cation. researchgate.net This predictable reactivity is a key feature in its synthetic applications.
The following table summarizes the predicted reactivity at different sites of the molecule based on general principles of organic chemistry and computational predictions for similar structures.
| Molecular Site | Predicted Reactivity | Rationale |
| Pyrimidine Ring Nitrogens | Nucleophilic and basic | Lone pair of electrons available for protonation or reaction with electrophiles. |
| 4-Amino Group | Nucleophilic and basic | The lone pair on the nitrogen makes it a good nucleophile and base. |
| 2-Carbamate Nitrogen | Less nucleophilic | The lone pair is delocalized into the adjacent carbonyl group, reducing its nucleophilicity. |
| Carbonyl Carbon of Carbamate | Electrophilic | Susceptible to nucleophilic attack, although less reactive than an aldehyde or ketone carbonyl. |
| tert-Butyl Group | Stable | Generally unreactive under common synthetic conditions. |
Synthetic Feasibility:
The synthesis of this compound is considered highly feasible based on established synthetic methodologies for related compounds. A common synthetic route would likely involve the reaction of 2,4-diaminopyrimidine (B92962) with di-tert-butyl dicarbonate (B1257347) (Boc₂O). nih.gov This reaction is a standard method for the introduction of a Boc protecting group onto an amine. nih.gov
Computational studies can aid in optimizing the synthetic route by:
Modeling Reaction Mechanisms: The transition states and intermediates of the reaction can be calculated to understand the reaction pathway and identify potential side reactions.
Predicting Selectivity: In a molecule with multiple amino groups, such as 2,4-diaminopyrimidine, computational methods can help predict the regioselectivity of the reaction. The relative nucleophilicity of the two amino groups can be calculated to determine which one is more likely to react with Boc₂O.
Given the electronic differences between the amino groups at the 2 and 4 positions of the pyrimidine ring, some degree of regioselectivity can be expected. However, the formation of a mixture of mono-protected isomers and the di-protected product is also possible, necessitating chromatographic purification.
Emerging Research Directions and Future Perspectives for Tert Butyl 4 Aminopyrimidin 2 Yl Carbamate
Development of Sustainable and Environmentally Benign Synthetic Protocols
The synthesis of pyrimidine (B1678525) derivatives has traditionally relied on methods that often involve hazardous solvents and toxic reagents, posing environmental and health risks. rasayanjournal.co.in Consequently, a significant research thrust is the development of green synthetic protocols for compounds like tert-butyl (4-aminopyrimidin-2-yl)carbamate. These modern approaches prioritize waste minimization, energy efficiency, and the use of safer alternatives. jocpr.com
Key principles of green chemistry are being actively applied to pyrimidine synthesis, including the use of alternative, greener solvents like water or supercritical CO2, and the development of solvent-free reaction conditions. rasayanjournal.co.injocpr.com Methodologies such as microwave-assisted synthesis, multicomponent reactions (MCRs), and the use of recyclable catalysts are gaining prominence. rasayanjournal.co.inresearchgate.netmdpi.com These techniques not only reduce the environmental footprint but also often lead to higher yields, shorter reaction times, and simplified purification procedures. rasayanjournal.co.in For carbamate (B1207046) synthesis specifically, research is moving away from hazardous reagents like phosgene (B1210022) towards greener alternatives. researchgate.net
| Parameter | Traditional Synthesis | Green Chemistry Approach |
|---|---|---|
| Solvents | Hazardous organic solvents (e.g., dichloromethane (B109758), acetonitrile). jocpr.com | Water, supercritical CO2, bio-based solvents, or solvent-free conditions. jocpr.commdpi.com |
| Reagents | Often toxic and hazardous (e.g., phosgene derivatives). researchgate.net | Less toxic reagents, recyclable catalysts. mdpi.com |
| Energy | Prolonged heating, high energy consumption. | Microwave-assisted synthesis, reactions at room temperature. rasayanjournal.co.inmdpi.com |
| Waste | Significant generation of chemical waste. jocpr.com | High atom economy, reduced byproducts. mdpi.com |
| Efficiency | Multi-step processes with complex workups. | One-pot reactions, multicomponent reactions (MCRs), simplified purification. rasayanjournal.co.inresearchgate.net |
Exploration of Unconventional Reaction Pathways and Novel Derivatization Strategies
Beyond its role as a protected amine, the reactivity of the this compound scaffold is being explored through unconventional reaction pathways. A key area of interest is the strategic derivatization of the pyrimidine ring to generate novel analogues with unique properties.
One such advanced strategy involves leveraging the directing group potential of amine functionalities, or derivatives thereof, to enable C-H bond activation. rsc.org This allows for the introduction of substituents at positions on the pyrimidine ring that are not accessible through classical methods. Another powerful tool for derivatization is the use of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which can be employed to form new carbon-nitrogen bonds, expanding the structural diversity of the resulting molecules. rsc.org These modern synthetic methods provide access to a wider range of functionalized aminopyrimidine derivatives, which is particularly valuable in drug discovery for creating libraries of compounds for screening. nih.gov
| Strategy | Description | Potential Outcome for Derivatization |
|---|---|---|
| C-H Activation | Utilizing a directing group to selectively functionalize an otherwise inert Carbon-Hydrogen bond on the pyrimidine ring. rsc.org | Introduction of aryl, alkyl, or other functional groups at novel positions. |
| Buchwald-Hartwig Cross-Coupling | A palladium-catalyzed reaction to form C-N bonds between the aminopyrimidine core and various aryl or heteroaryl halides. rsc.org | Synthesis of N-aryl aminopyrimidine derivatives with diverse electronic and steric properties. |
| Scaffold Hopping | Using the Boc-protected aminopyrimidine as a core structure and systematically replacing other parts of a molecule to find new active compounds. nih.gov | Discovery of novel analogues with potentially improved biological activity or properties. |
Application in Materials Science and Supramolecular Chemistry
The inherent hydrogen-bonding capabilities of the aminopyrimidine core are driving research into the application of its derivatives in materials science and supramolecular chemistry. rasayanjournal.co.in The arrangement of hydrogen bond donors (the amino groups) and acceptors (the ring nitrogens) makes these molecules excellent candidates for constructing well-defined, self-assembling systems.
Research has demonstrated that 2-aminopyrimidine (B69317) derivatives can form highly stable, predictable hydrogen-bonded pairs with other complementary nucleobases, such as cytosine. rsc.org This base-pairing is analogous to the interactions in DNA, suggesting potential applications in the development of novel biomimetic materials, molecular sensors, and components for molecular electronics. rasayanjournal.co.inrsc.org The ability to form these ordered supramolecular structures opens possibilities for creating functional materials like molecular wires or liquid crystals where the pyrimidine unit dictates the assembly and, consequently, the material's properties. rasayanjournal.co.in
Advanced Mechanistic Studies of Boc-Protected Aminopyrimidine Reactions
A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing synthetic routes and designing new ones. Research is focusing on the nuanced reactivity of the tert-butoxycarbonyl (Boc) protecting group, which is often considered stable but can participate in or be affected by reaction conditions. researchgate.net
For instance, studies on the aminolysis of Boc-carbamates under strong basic conditions suggest a mechanism involving the formation of a reactive isocyanate intermediate. researchgate.net Understanding the formation and fate of such intermediates is key to controlling reaction outcomes and preventing side reactions. Similarly, in palladium-catalyzed reactions like the Buchwald-Hartwig amination, mechanistic investigations have proposed that the lone pair of electrons on the heterocyclic nitrogen atom can play a significant role in the catalytic cycle, influencing reaction efficiency and yield. rsc.org These advanced mechanistic studies provide the fundamental knowledge needed to refine reaction conditions and expand the synthetic utility of Boc-protected aminopyrimidines.
Integration with Flow Chemistry and Automated Synthesis Platforms
The principles of flow chemistry and automated synthesis are poised to revolutionize the production of important chemical intermediates. The integration of the synthesis of this compound and its derivatives onto these platforms represents a significant future direction. Flow chemistry, where reactions are performed in continuous-flow reactors, offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater reproducibility.
Automated platforms can enable high-throughput synthesis and optimization of reaction conditions, accelerating the discovery of new derivatives and the development of efficient production methods. mdpi.com While specific applications to this compound are still emerging, the broader adoption of these technologies in pharmaceutical manufacturing suggests a strong potential for improving the efficiency, scalability, and consistency of its synthesis. jocpr.com This is particularly relevant for producing libraries of related compounds for drug discovery screening and for the large-scale manufacturing of active pharmaceutical ingredients.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for tert-butyl (4-aminopyrimidin-2-yl)carbamate, and how can reaction conditions be optimized for yield?
- Answer: The compound is typically synthesized via multi-step routes involving Boc (tert-butoxycarbonyl) protection, nucleophilic substitution, and coupling reactions. For example, similar pyrimidine derivatives are synthesized by reacting Boc-protected amines with halogenated pyrimidines under inert atmospheres (e.g., N₂) using catalysts like Pd(PPh₃)₂Cl₂ and CuI . Key parameters include:
- Temperature control : Reactions often proceed at 80°C for substitution steps and room temperature for alkynylation .
- Purification : Column chromatography is critical for isolating intermediates, with yields improved by optimizing solvent systems (e.g., EtOAC/hexane gradients) .
- Stoichiometry : Excess NaHCO₃ (5 eq.) ensures efficient deprotonation during substitution .
Q. What spectroscopic techniques are recommended for characterizing this compound, and how should data be interpreted?
- Answer:
- ¹H NMR : Expect distinct peaks for the Boc group (δ ~1.36 ppm, singlet, 9H) and pyrimidine protons (δ ~8.22 ppm for aromatic protons) . Coupling patterns can confirm substitution positions.
- Mass Spectrometry (MS) : ESI+ typically shows [M+H]⁺ ions (e.g., m/z 469 for intermediates with diethoxypropynyl groups) . Fragmentation patterns help verify structural integrity.
- X-ray crystallography : Programs like SHELXL (via SHELX suite) are used for resolving crystal structures, particularly for confirming stereochemistry in intermediates .
Q. What are the critical handling considerations to ensure stability during storage and experimentation?
- Answer:
- Storage : Keep in airtight containers at room temperature, protected from light and moisture. Avoid exposure to strong acids/bases, which may cleave the Boc group .
- Safety : Use PPE (gloves, lab coat, goggles) to prevent skin/eye contact. In case of exposure, rinse thoroughly with water and seek medical attention .
- Decomposition : Monitor for color changes or precipitate formation, which may indicate hydrolysis of the carbamate group .
Advanced Research Questions
Q. How can competing side reactions during the coupling of Boc-protected intermediates be minimized?
- Answer:
- Catalyst optimization : Use Pd(PPh₃)₂Cl₂ (0.04 eq.) and CuI (0.1 eq.) to suppress homocoupling during Sonogashira-like alkynylation .
- Inert atmosphere : Rigorous N₂ purging prevents oxidation of sensitive intermediates .
- Reaction monitoring : TLC or HPLC at intermediate stages identifies byproducts (e.g., diiodinated species), enabling timely adjustments .
Q. What strategies are effective in resolving discrepancies between theoretical and observed spectroscopic data?
- Answer:
- Multi-technique validation : Cross-check NMR assignments with COSY or HSQC to resolve overlapping signals. For mass discrepancies, HRMS can distinguish isobaric impurities .
- Crystallographic validation : SHELX refinement of single crystals resolves ambiguities in stereochemistry or regiochemistry .
- Reaction tracking : Quench aliquots at intervals to identify incomplete reactions or degradation pathways .
Q. How can the formation of byproducts during iodination or alkynylation steps be controlled?
- Answer:
- Iodination : Use controlled stoichiometry (1:1.5 ratio of amine to 2,4-dichloro-5-iodopyrimidine) to minimize di-iodination. Excess NaHCO₃ ensures selective mono-substitution .
- Alkynylation : Add alkynes (e.g., 3,3-diethoxyprop-1-yne) dropwise to avoid exothermic side reactions. Post-reaction quenching with water followed by EtOAc extraction removes unreacted reagents .
- Byproduct identification : LC-MS profiling helps detect and quantify impurities, guiding reprocessing or solvent system adjustments .
Data Contradiction Analysis
- Synthetic yields : Patent routes (e.g., 46% yield for Boc-protected intermediates ) may differ from lab-scale reports due to scaling effects. Small-scale trials are recommended to optimize conditions.
- Safety data : While some SDS indicate "no known hazards" , others note acute toxicity risks (H302, H315 ). Researchers should adopt worst-case precautions until compound-specific data is available.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
